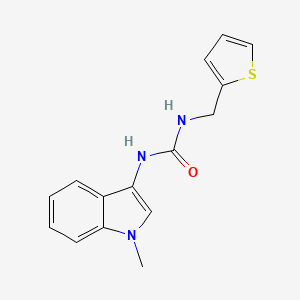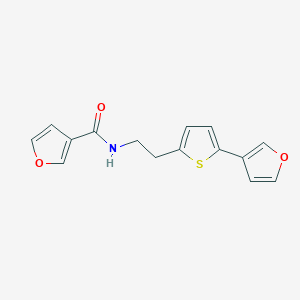![molecular formula C25H28FN5O9 B2428528 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dioxalate CAS No. 1351601-91-6](/img/structure/B2428528.png)
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzimidazole group, a piperazine group, and a fluorobenzyl group. Benzimidazole is a type of organic compound that is a heterocycle formed from benzene and imidazole. The molecule is planar with the nitrogen atoms exhibiting sp2 hybridization . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Fluorobenzyl refers to a benzyl group that has been substituted with a fluorine atom .
Molecular Structure Analysis
The benzimidazole group in the compound is a bicyclic heteroarene with a fused imidazole ring to a benzene ring . The piperazine ring is a saturated heterocyclic ring with two nitrogen atoms .Chemical Reactions Analysis
Benzimidazoles are known to undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . Piperazines can also participate in various reactions, such as alkylation and acylation .Scientific Research Applications
Medicinal Chemistry and Pharmacology
This compound exhibits promising pharmacological properties, making it relevant for drug development. Some potential applications include:
Antitumor Activity: In vitro studies have shown that certain derivatives of this compound exhibit moderate to high inhibitory activities against tumor cell lines such as HepG2, SK-OV-3, NCI-H460, and BEL-7404 . Further exploration of its antitumor potential could lead to novel cancer therapies.
Epigenetic Modulation: As an epigenetic reader, this compound may interact with bromodomain and extra-terminal domain (BET) family proteins. Inhibition of BET bromodomains by small molecules has emerged as a promising strategy for cancer treatment . Investigating its effects on gene expression and chromatin remodeling could yield valuable insights.
Synthetic Methodology
Understanding the synthesis of this compound is crucial for its practical applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles, including this compound, have been reported . Notably:
- One-Bond Formation : Fang et al. developed a novel protocol for cyclization, yielding 2,4-disubstituted NH-imidazoles. The reaction proceeds via nickel-catalyzed addition to amido-nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, enhancing its versatility.
Material Science and Catalysis
Imidazoles find applications beyond medicinal chemistry. Consider:
Functional Materials: Imidazoles contribute to the design of functional materials, such as dyes for solar cells and other optical applications. Investigating the incorporation of this compound into such materials could lead to improved performance .
Catalysis: Imidazoles serve as ligands in catalytic processes. Exploring the catalytic potential of this compound, especially in transition-metal-catalyzed reactions, could yield valuable synthetic methodologies .
Antimicrobial Agents
Derivatives of this compound, such as 4-((1H-benzo[d]imidazol-2-yl)methoxy)coumarin derivatives, have been synthesized and evaluated for antimicrobial activity . Further studies could reveal its efficacy against specific pathogens.
Future Directions
properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O.2C2H2O4/c22-17-7-5-16(6-8-17)13-23-21(28)15-27-11-9-26(10-12-27)14-20-24-18-3-1-2-4-19(18)25-20;2*3-1(4)2(5)6/h1-8H,9-15H2,(H,23,28)(H,24,25);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXBRMPWTSIFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NCC4=CC=C(C=C4)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dioxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2428446.png)


![6-acetyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B2428451.png)


![Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2428454.png)
![2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2428455.png)
![3-[(4-Methoxyphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2428456.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2428458.png)
![Rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride](/img/no-structure.png)
![4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2428461.png)

